N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide

Description

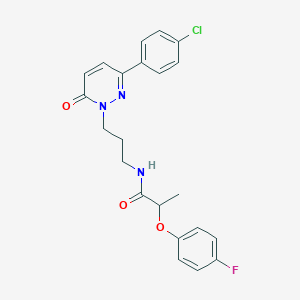

"N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide" is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The propyl linker connects the pyridazinone moiety to a propanamide group, which is further modified with a 4-fluorophenoxy substituent. Pyridazinone derivatives are known for their roles as phosphodiesterase (PDE) inhibitors, cardiotonic agents, or antihypertensive drugs .

Properties

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O3/c1-15(30-19-9-7-18(24)8-10-19)22(29)25-13-2-14-27-21(28)12-11-20(26-27)16-3-5-17(23)6-4-16/h3-12,15H,2,13-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOQZAOQZOXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structural features, including a pyridazine ring and various substituents, suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H22ClN3O2

- Molecular Weight : 395.88 g/mol

- IUPAC Name : this compound

The presence of a 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability and biological interactions. The 4-fluorophenoxy substituent may also contribute to its pharmacological profile by affecting receptor binding and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that play crucial roles in disease processes, thereby exerting therapeutic effects.

- Modulation of Receptor Activity : By binding to specific receptors, the compound can alter cellular responses and influence physiological outcomes.

Antiviral Activity

Research indicates that related compounds with similar structural features exhibit antiviral properties. For instance, derivatives of pyridazinone have been shown to possess broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV). In vitro studies suggest that these compounds increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Anticancer Potential

Preliminary studies have suggested that compounds with similar frameworks may have anticancer properties. The ability to inhibit specific kinases or other proteins involved in cancer cell proliferation could make this compound a candidate for further research in oncology.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of related compounds, it was found that pyridazinone derivatives exhibited significant activity against HBV with IC50 values lower than existing treatments like lamivudine . This suggests that this compound may also possess similar antiviral properties.

Study 2: Mechanistic Insights

A mechanistic study highlighted the interaction of pyridazinone derivatives with cellular targets involved in viral replication. These compounds were shown to enhance the expression of A3G, leading to reduced viral loads in infected cells . Such findings support the hypothesis that this compound could function through similar pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide | C22H22ClN3O2 | 432.3 g/mol | Contains an additional chlorophenoxy group |

| N-(3,3-diphenylpropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine | C22H22ClN3O2 | 367.87 g/mol | Features a triazole moiety |

| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide | C22H22ClN3O2 | 434.9 g/mol | Incorporates an indole structure |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs sharing pyridazinone, halogenated aryl, or amide motifs. Below is a detailed analysis based on structural analogs and pharmacological profiles:

Structural Analogues

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound | Pyridazinone | 4-Cl-phenyl, 4-F-phenoxy, propylamide linker | Balanced lipophilicity (Cl/F groups), potential metabolic stability via amide. |

| 6-Chloro-2-(4-fluorophenyl)furopyridine1 | Furo[2,3-b]pyridine | 4-F-phenyl, Cl, methylcarbamoyl | Higher aromaticity (fused furan-pyridine); likely improved π-π stacking . |

| Milrinone | Pyridazinone | 2-methyl, 5-cyano | PDE3 inhibitor; lacks halogenated groups, reducing target selectivity . |

Pharmacological and Physicochemical Comparisons

- Target Selectivity: The 4-chlorophenyl and 4-fluorophenoxy groups in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., PDE4 or kinase targets) compared to non-halogenated analogs like milrinone .

- Metabolic Stability : The amide bond and propyl linker may reduce oxidative metabolism compared to ester-containing analogs, as seen in furopyridine derivatives (), which require carboxamide stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.